molecular formula C7H5Cl2N3 B2392766 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 2089292-97-5

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2392766
CAS No.: 2089292-97-5
M. Wt: 202.04
InChI Key: ICLBDPZXMHYODT-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 2089292-97-5) is a versatile chemical intermediate with a molecular formula of C 7 H 5 Cl 2 N 3 and a molecular weight of 202.04 g/mol . This high-purity compound is exclusively for use in scientific research and chemical development. In research settings, this imidazopyridine derivative serves as a key scaffold in medicinal chemistry. Studies indicate its structural framework is being explored for antimicrobial activity , with some related derivatives showing promising results against pathogens like Mycobacterium tuberculosis . Furthermore, the core structure has significant anticancer potential , as imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of specific kinases involved in cancer cell proliferation and inducers of apoptosis . The electron-withdrawing chlorine atoms at the 5 and 7 positions enhance the molecule's electrophilicity, making it a valuable precursor for nucleophilic substitution reactions to create diverse compound libraries for biological evaluation . The product is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle with appropriate precautions, including wearing protective gloves and eye protection, and avoid breathing its dust . For optimal stability, the compound must be stored sealed in a dry environment at 2-8°C . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-10-6-4(8)2-5(9)12-7(6)11-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLBDPZXMHYODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5,7-dichloropyridine-2,3-diamine with appropriate reagents under controlled conditions. One common method includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB). The reaction is carried out at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Antimicrobial Activity

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine has been investigated for its antimicrobial properties. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant activity against various pathogens. For instance, studies have shown that certain derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L .

Anticancer Potential

The compound is also being explored for its anticancer properties. Imidazo[4,5-b]pyridines have been associated with the inhibition of cancer cell proliferation and the induction of apoptosis in various cancer cell lines. For example, a study highlighted the potential of imidazo[4,5-b]pyridine derivatives as inhibitors of specific kinases involved in cancer progression . The structural characteristics of these compounds allow for interaction with key biological targets, making them viable candidates for further development.

Anti-inflammatory Effects

Research has indicated that imidazo[4,5-b]pyridine derivatives can modulate inflammatory responses. One study demonstrated that these compounds could inhibit the activation of transcription factors such as NF-κB and Nrf2, which are crucial in regulating oxidative stress and inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine typically involves multi-step processes that include cyclization reactions using various starting materials. The synthetic pathways often utilize catalysts to enhance yield and selectivity .

Case Study: Synthesis and Evaluation

A notable study synthesized a series of imidazo[4,5-b]pyridine derivatives and evaluated their biological activities. Among these compounds, some exhibited promising antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study utilized both agar diffusion methods and MIC determinations to assess efficacy .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of imidazo[4,5-b]pyridines are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine Cl (C5, C7), CH₃ (C2) C₇H₅Cl₂N₃ 202.04 Antitumor intermediate, moderate solubility in ethanol
5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine Cl (C5, C7), CH₃ (N1) C₇H₅Cl₂N₃ 202.04 Similar molecular weight; positional isomer of the 2-methyl derivative .
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Cl (C5), CH₃ (C2) C₇H₆ClN₃ 167.60 Lower halogenation reduces electron-withdrawing effects; potential antimicrobial activity .
7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine Cl (C7), NH₂ (C5) C₆H₅ClN₄ 168.58 Amino group enhances hydrogen bonding; used in nucleoside analogs .
Key Observations:
  • Methyl Positioning : The 2-methyl group (vs. 1-methyl in ) introduces steric hindrance, which may influence pharmacokinetics and target selectivity .
  • Amino vs. Methyl: The amino-substituted analogue () exhibits higher polarity, altering solubility and bioavailability compared to methylated derivatives .
Anticancer Potential:
  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridines () with diaryl substituents showed moderate cytotoxicity against K562 leukemia cells (IC₅₀ ~20–50 µM). The dichloro and methyl groups in the target compound may enhance cytotoxicity through improved membrane permeability .
  • 5-Fluoro-imidazo[4,5-b]pyridine derivatives () demonstrated bioactivity in chromane-amine conjugates, suggesting halogenation is critical for target engagement .
Antimicrobial Features:
  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives () exhibited antimicrobial activity via alkylation at N3 and N4 positions. Dichloro substitution in the target compound may offer broader-spectrum activity .
Common Methods:
  • Reductive Cyclization : Na₂S₂O₄-mediated reduction of nitro precursors, as seen in , and 6, yields imidazo[4,5-b]pyridines with varied substituents .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald–Hartwig in ) enable C2 functionalization, though yields depend on ligand choice (e.g., XantPhos vs. BINAP) .

Biological Activity

5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant biological activity, particularly in pharmacology. This compound has been studied for its potential applications in drug development, especially in the fields of oncology and infectious diseases. Its chemical structure is characterized by the presence of two chlorine atoms and a methyl group, contributing to its unique properties.

  • IUPAC Name : 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine
  • CAS Number : 2089292-97-5
  • Molecular Formula : C7H5Cl2N3
  • Molecular Weight : 202.04 g/mol
  • Purity : Available in purities ranging from 95% to 97% .

Anticancer Potential

Research indicates that imidazo[4,5-b]pyridine derivatives, including 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine, exhibit promising anticancer activities. A study highlighted the compound's effectiveness against various cancer cell lines such as HeLa and A549. The compound demonstrated significant cytotoxic effects, with IC50 values indicating its potency in inhibiting cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. For instance, it has been shown to inhibit certain kinases that play critical roles in cell signaling pathways associated with tumor growth and survival . The structural similarity of imidazo[4,5-b]pyridines to purine bases suggests potential interactions with DNA and RNA synthesis pathways.

Table of Biological Activities

Activity Cell Line IC50 (µM) Reference
AnticancerHeLa12.50
AnticancerA54942.30
Kinase InhibitionVariousVaries

Case Studies and Research Findings

  • Cytotoxicity Studies : In a controlled study, 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine was evaluated for its cytotoxic effects on multiple cancer cell lines. The results showed a dose-dependent response, confirming its potential as an anticancer agent .
  • Synthetic Approaches : Various synthetic routes have been developed to produce imidazo[4,5-b]pyridine derivatives efficiently. These methods often involve multicomponent reactions and oxidative couplings that enhance yield and purity .
  • In Vivo Studies : Preliminary in vivo studies indicated that derivatives of this compound could lower liver triglyceride levels without adverse effects on overall health metrics in animal models of metabolic dysfunction-associated steatohepatitis (MASH) .

Q & A

Q. What are the standard synthetic routes for 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine, and how are yields optimized?

A common method involves cyclization of 2-amino-3-methylaminopyridine precursors with reagents like phenylacetic acid, followed by chlorination using POCl₃. Reaction conditions (e.g., temperature, time) are critical for yield optimization. Post-synthetic purification often employs column chromatography or recrystallization . For regioselective N1-methylation, Pd-catalyzed coupling or low-temperature alkylation is recommended to avoid byproducts .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify chloro and methyl substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural data. Purity is assessed via HPLC (>95%) and thin-layer chromatography (TLC) .

Q. What are the primary biological screening assays used to evaluate this compound’s activity?

In vitro antiproliferative activity is tested against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Antioxidant potential is evaluated via DPPH, ABTS, and FRAP methods. Antimicrobial activity is assessed against Gram-positive/negative bacteria using microdilution techniques .

Advanced Research Questions

Q. How can computational methods predict the biological activity and reactivity of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain antioxidative behavior. Molecular docking studies (e.g., with β-glucuronidase or kinase targets) identify binding affinities. ADMET predictions assess pharmacokinetic profiles .

Q. What strategies address regioselectivity challenges during N1-substitution reactions?

Direct alkylation often lacks selectivity, leading to mixtures. Advanced approaches include:

  • Pd-catalyzed cross-coupling with aryl/alkyl halides for precise N1-functionalization.
  • Protecting group strategies (e.g., tert-butyl) to direct substitution patterns.
  • Microwave-assisted synthesis to enhance reaction specificity .

Q. How do structural modifications (e.g., chloro/methyl groups) influence biological activity?

The 5,7-dichloro substitution enhances electrophilicity, improving DNA intercalation in anticancer studies. The 2-methyl group increases lipophilicity, affecting membrane permeability. Comparative SAR studies show that electron-withdrawing substituents at the 5/7 positions correlate with enhanced antimicrobial activity .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analyses should:

  • Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate results across multiple independent labs.
  • Perform dose-response curves to compare EC₅₀ values .

Q. How can reaction conditions be optimized to improve synthetic efficiency?

Key parameters include:

  • Catalyst selection : Pd₂(dba)₃/Xantphos for coupling reactions.
  • Solvent systems : 1,4-dioxane or DMF for polar intermediates.
  • Temperature control : 70–100°C for cyclization steps.
  • Workup protocols : Na₂SO₃ quenching to remove excess POCl₃ .

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